Dipotassium;but-2-enedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

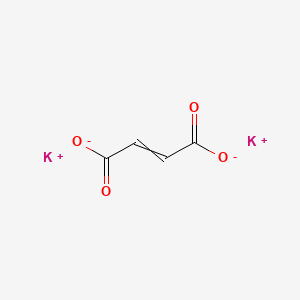

Dipotassium;but-2-enedioate, also known as dipotassium fumarate, is a chemical compound with the formula K₂C₄H₂O₄. It is the potassium salt of fumaric acid and is commonly used in various industrial and scientific applications. This compound is known for its role as an acidity regulator in food and as a buffering agent in various chemical processes .

準備方法

Synthetic Routes and Reaction Conditions

Dipotassium;but-2-enedioate can be synthesized through the neutralization of fumaric acid with potassium hydroxide. The reaction typically involves dissolving fumaric acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar neutralization methods. The process involves the controlled addition of potassium hydroxide to fumaric acid under specific temperature and pressure conditions to ensure high yield and purity. The final product is then dried and packaged for various applications .

化学反応の分析

Types of Reactions

Dipotassium;but-2-enedioate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to produce various by-products depending on the reaction conditions.

Reduction: Under specific conditions, it can be reduced to form other potassium salts.

Substitution: It can participate in substitution reactions where the potassium ions are replaced by other cations.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions at controlled temperatures to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield potassium carbonate and other by-products, while reduction reactions may produce different potassium salts .

科学的研究の応用

Dipotassium;but-2-enedioate has a wide range of scientific research applications, including:

Chemistry: It is used as a buffering agent in various chemical reactions and processes.

Biology: It serves as a nutrient supplement in cell culture media.

Medicine: It is investigated for its potential therapeutic effects in treating certain metabolic disorders.

作用機序

The mechanism of action of dipotassium;but-2-enedioate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. This is achieved through the dissociation of the compound into potassium ions and fumarate ions, which interact with hydrogen ions in the solution to stabilize the pH. The molecular targets and pathways involved in its buffering action are primarily related to its ionic dissociation and interaction with other ions in the solution .

類似化合物との比較

Similar Compounds

Potassium maleate: Another potassium salt of a dicarboxylic acid, similar in structure and function to dipotassium;but-2-enedioate.

Potassium succinate: A potassium salt of succinic acid, used in similar applications as a buffering agent and acidity regulator.

Uniqueness

This compound is unique in its specific buffering capacity and stability under various conditions. Its ability to maintain pH levels in both acidic and basic environments makes it particularly valuable in industrial and scientific applications .

生物活性

Dipotassium but-2-enedioate, commonly known as potassium fumarate, is a potassium salt derived from fumaric acid. This compound plays a significant role in various biological processes, particularly in cellular metabolism as a component of the citric acid cycle (TCA cycle). This article explores its biological activity, mechanisms of action, applications in research, and potential health benefits.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂K₂O₄ |

| Molecular Weight | 155.17 g/mol |

| IUPAC Name | Dipotassium (E)-but-2-enedioate |

| CAS Number | 7704-72-5 |

Potassium fumarate is involved in the TCA cycle, where it serves as a substrate for the enzyme fumarase. This enzyme catalyzes the conversion of fumarate to malate, facilitating energy production in the form of ATP, which is essential for various cellular functions . The biochemical pathways influenced by potassium fumarate include:

- Energy Production : As part of the TCA cycle, it contributes to aerobic respiration.

- Metabolic Regulation : It may play a role in regulating metabolic pathways and maintaining cellular homeostasis.

Inhibition of Enzymatic Activity

Recent studies have shown that potassium fumarate can inhibit the activity of certain enzymes involved in metabolic pathways. For instance, it has been observed to inhibit fumarate hydratase, which is critical for the TCA cycle. This inhibition allows researchers to study the metabolic consequences of disrupted cellular respiration.

Case Studies

- L-Malic Acid Synthesis : Research involving immobilized Escherichia coli cells has demonstrated that potassium fumarate can be used as a substrate for synthesizing L-malic acid. The concentration of potassium fumarate directly influences the rate of L-malic acid production, highlighting its importance in biocatalysis.

- Toxicological Assessments : A study examining food contact materials identified potential adverse health effects associated with compounds like potassium fumarate. The research utilized various extraction and analytical techniques to assess toxicity and endocrine disruption potential .

Applications in Research

Potassium fumarate's role as a buffering agent and its involvement in enzymatic reactions make it valuable in several research areas:

- Biochemical Studies : It is used to investigate metabolic pathways and enzyme kinetics.

- Pharmaceutical Formulations : Its properties enhance drug solubility and bioavailability, making it a candidate for controlled-release formulations.

- Food Industry : As an acidifying agent, it is permitted in various food products, contributing to flavor and preservation .

Potential Health Benefits

Research indicates that potassium fumarate may have therapeutic applications:

- Inflammation Reduction : Some studies suggest that supplementation with compounds like potassium fumarate could improve clinical outcomes in inflammatory conditions such as pneumonia.

- Nutritional Supplementation : Its role in metabolism suggests potential benefits for individuals with metabolic disorders or deficiencies.

特性

IUPAC Name |

dipotassium;but-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPKCSFVQGSAJU-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2K2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。